molecular formula C15H36ClNO3Si B12681937 Triethyl(3-(triethoxysilyl)propyl)ammonium chloride CAS No. 84901-28-0

Triethyl(3-(triethoxysilyl)propyl)ammonium chloride

Cat. No.: B12681937
CAS No.: 84901-28-0
M. Wt: 341.99 g/mol
InChI Key: QKWRITOXHWTBFJ-UHFFFAOYSA-M
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Description

Chemical Identity and Nomenclature of Triethyl(3-(triethoxysilyl)propyl)ammonium Chloride

Systematic IUPAC Nomenclature and Structural Formula

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is triethyl[3-(triethoxysilyl)propyl]ammonium chloride . The name reflects its structure:

  • A central ammonium ion ($$ \text{N}^+ $$) bonded to three ethyl groups ($$ \text{-CH}2\text{CH}3 $$) and a propyl chain ($$ \text{-CH}2\text{CH}2\text{CH}_2\text{-} $$).
  • The propyl chain terminates in a triethoxysilyl group ($$ \text{-Si(OCH}2\text{CH}3\text{)}_3 $$), where silicon is bonded to three ethoxy groups and one propyl linker.
  • A chloride counterion ($$ \text{Cl}^- $$) balances the positive charge.

The structural formula is:
$$ \text{[N}^+(\text{C}2\text{H}5)3(\text{CH}2\text{CH}2\text{CH}2\text{Si(OCH}2\text{CH}3\text{)}_3)\text{]} \cdot \text{Cl}^- $$.

Alternative Designations and CAS Registry Numbers

This compound is recognized by several synonyms and registry identifiers:

  • CAS Registry Number : 84901-28-0 .
  • EINECS Number : 284-464-1 .
  • Alternative names:
    • Triethyl[3-(triethoxysilyl)propyl]ammonium chloride
    • 3-(Triethoxysilyl)propyltriethylammonium chloride

These identifiers facilitate unambiguous referencing in chemical databases and regulatory documents.

Molecular Formula and Weight Analysis

The molecular formula is $$ \text{C}{15}\text{H}{36}\text{ClNO}_3\text{Si} $$, derived as follows:

  • Carbon (C) : 15 atoms (3 from triethylammonium, 3 from propyl, 9 from triethoxysilyl).
  • Hydrogen (H) : 36 atoms.
  • Chlorine (Cl) : 1 atom.
  • Nitrogen (N) : 1 atom.
  • Oxygen (O) : 3 atoms (from ethoxy groups).
  • Silicon (Si) : 1 atom.

The molecular weight is calculated using standard atomic masses :
$$
\begin{align}
\text{C}: & \, 15 \times 12.011 = 180.165 \, \text{g/mol} \
\text{H}: & \, 36 \times 1.008 = 36.288 \, \text{g/mol} \
\text{Cl}: & \, 1 \times 35.453 = 35.453 \, \text{g/mol} \
\text{N}: & \, 1 \times 14.007 = 14.007 \, \text{g/mol} \
\text{O}: & \, 3 \times 15.999 = 47.997 \, \text{g/mol} \
\text{Si}: & \, 1 \times 28.0855 = 28.0855 \, \text{g/mol} \
\hline
\text{Total}: & \, 341.9955 \, \text{g/mol }
\end{align
}
$$
This matches the reported molecular weight of 341.98974 g/mol , with minor discrepancies attributable to rounding conventions.

Table 1: Elemental Contribution to Molecular Weight
Element Count Atomic Weight (g/mol) Total Contribution (g/mol)
C 15 12.011 180.165
H 36 1.008 36.288
Cl 1 35.453 35.453
N 1 14.007 14.007
O 3 15.999 47.997
Si 1 28.0855 28.0855
Total - - 341.9955

Properties

CAS No.

84901-28-0

Molecular Formula

C15H36ClNO3Si

Molecular Weight

341.99 g/mol

IUPAC Name

triethyl(3-triethoxysilylpropyl)azanium;chloride

InChI

InChI=1S/C15H36NO3Si.ClH/c1-7-16(8-2,9-3)14-13-15-20(17-10-4,18-11-5)19-12-6;/h7-15H2,1-6H3;1H/q+1;/p-1

InChI Key

QKWRITOXHWTBFJ-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CCC[Si](OCC)(OCC)OCC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl(3-(triethoxysilyl)propyl)ammonium chloride typically involves the following steps :

    Reaction of Ethanol with Iron Chloride: Ethanol reacts with iron chloride to form triethoxysilylpropionic acid iron.

    Dehydration: The triethoxysilylpropionic acid iron is dehydrated to form triethoxysilylpropionic acid.

    Reaction with Trimethylchlorosilane: The triethoxysilylpropionic acid reacts with trimethylchlorosilane to form a silicon-carbon bond.

    Formation of Ammonium Salt: The resulting compound reacts with hydrogen chloride to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves precise temperature control and the use of catalysts to accelerate the reactions .

Chemical Reactions Analysis

Types of Reactions

Triethyl(3-(triethoxysilyl)propyl)ammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include silanol and siloxane compounds, which contribute to the enhanced mechanical properties and durability of the materials in which they are used .

Scientific Research Applications

Chemistry

Triethyl(3-(triethoxysilyl)propyl)ammonium chloride serves as an effective silane coupling agent. Its primary role is to enhance adhesion between organic polymers and inorganic materials such as glass and metals. This property is crucial in composite materials where strong interfacial bonding is required.

Biology

In biological research, this compound is utilized to modify the surfaces of biomaterials, significantly improving biocompatibility and reducing microbial adhesion. Its ability to form stable coatings on surfaces makes it valuable in developing antimicrobial surfaces for medical devices.

Medicine

The compound has potential applications in drug delivery systems due to its capacity to create stable coatings on nanoparticles. These coatings can enhance the stability and bioavailability of therapeutic agents, making them more effective in clinical settings.

Industry

In industrial applications, this compound is employed in the formulation of coatings, adhesives, and sealants. Its incorporation improves mechanical properties and durability while providing antimicrobial effects that are beneficial for long-lasting applications.

Antibacterial Efficacy

A study demonstrated that surfaces modified with this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The modified surfaces showed a notable reduction in biofilm formation, indicating enhanced antimicrobial properties .

Surface Modification of Biomaterials

Research has shown that this compound effectively modifies biomaterials to improve their resistance to microbial adhesion. For instance, coatings applied to surgical implants reduced infection rates significantly when tested in vitro .

Safety Profile

The safety profile of this compound indicates low acute toxicity, with an oral LD50 greater than 5000 mg/kg. However, it poses a risk for severe ocular and dermal irritation when concentrated . This necessitates careful handling and appropriate safety measures during application.

Mechanism of Action

The mechanism by which Triethyl(3-(triethoxysilyl)propyl)ammonium chloride exerts its effects involves the formation of siloxane bonds through hydrolysis and condensation reactions. These bonds enhance the interfacial bonding properties of materials, leading to improved mechanical strength and durability. The compound also interacts with microbial cell membranes, disrupting their integrity and providing antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes structural differences and their impact on properties:

Compound Name (CAS) Molecular Formula Alkyl Chain Silane Group Key Properties/Applications Reference
Trimethyl[3-(triethoxysilyl)propyl]ammonium chloride (84901-27-9) C₁₂H₃₀ClNO₃Si None (trimethyl) Triethoxy High ion-exchange capacity (1.26 mmol/g); SPE
Trimethyl[3-(trimethoxysilyl)propyl]ammonium chloride (35141-36-7) C₉H₂₄ClNO₃Si None (trimethyl) Trimethoxy Faster hydrolysis than triethoxy analogs; surface modification
Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride (27668-52-6) C₂₆H₅₈ClNO₃Si C₁₈ Trimethoxy Strong hydrophobicity; biocidal activity
Poly[3-(methacryloylamino)propyl]trimethylammonium chloride (N/A) Polymer N/A N/A Water-soluble polymer; oil-water separation

Key Comparative Analyses

Hydrolysis and Stability
  • Triethoxysilyl vs. Trimethoxysilyl :
    • Triethoxysilyl groups (e.g., 84901-27-9) hydrolyze slower than trimethoxysilyl analogs (e.g., 35141-36-7) due to steric hindrance from the larger ethoxy groups. This results in longer shelf stability but requires higher temperatures (e.g., 80°C) for efficient substrate grafting .
    • Trimethoxysilyl derivatives (e.g., 35141-36-7) are more reactive, enabling rapid covalent bonding to silica at lower temperatures .
Ion-Exchange Capacity and Selectivity
  • Trimethyl[3-(triethoxysilyl)propyl]ammonium chloride (84901-27-9) exhibits tunable ion-exchange capacities (0.44–2.35 mmol/g ) depending on reaction conditions. Its trimethylammonium group provides strong electrostatic interactions for weak acids like benzoate .
  • Dimethyloctadecyl analogs (e.g., 27668-52-6) lack significant ion-exchange capability due to long hydrophobic C₁₈ chains but excel in antimicrobial applications via membrane disruption .
Thermal and Chemical Stability
  • Polymeric quaternary ammonium salts (e.g., poly[3-(methacryloylamino)propyl]trimethylammonium chloride) degrade above 200°C, limiting high-temperature applications .
  • Silane-modified quaternary ammonium compounds (e.g., 84901-27-9) show superior thermal stability (>250°C) due to covalent silica bonding .
Biocidal Activity
  • Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride (27668-52-6) is widely used as a disinfectant, with C₁₈ chains enhancing lipid membrane disruption in bacteria .
  • Trimethyl-based compounds (e.g., 84901-27-9) lack biocidal efficacy due to shorter alkyl chains but are safer for environmental applications .

Research Findings

SPE Performance : Trimethyl[3-(triethoxysilyl)propyl]ammonium chloride-grafted silica achieved 96–98% recovery for food preservatives, outperforming commercial CNW BOND columns in some cases .

Antimicrobial Resistance : Prolonged use of dimethyloctadecyl analogs (e.g., 27668-52-6) can induce bacterial resistance, necessitating concentration optimization .

Hydrophobic Interactions: C₈ and C₁₈ alkyl chains in quaternary ammonium silanes enhance adsorption of nonpolar contaminants but reduce water solubility .

Biological Activity

Triethyl(3-(triethoxysilyl)propyl)ammonium chloride (TEAPAC) is a quaternary ammonium compound that has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This article explores the biological activity of TEAPAC, supported by research findings, case studies, and data tables.

TEAPAC is characterized by the following chemical structure and properties:

  • Molecular Formula : C15H36ClNO3Si
  • Molecular Weight : 323.00 g/mol
  • CAS Number : 84901-28-0

The compound features a triethoxysilyl group attached to a propyl chain, making it suitable for various applications, including surface modification and antimicrobial treatments.

Antimicrobial Activity

TEAPAC exhibits significant antimicrobial properties, which are primarily attributed to its quaternary ammonium structure. Quaternary ammonium compounds (QACs) are known for their ability to disrupt microbial cell membranes, leading to cell lysis and death.

The antimicrobial action of TEAPAC involves several mechanisms:

  • Membrane Disruption : The cationic nature of TEAPAC allows it to interact with negatively charged bacterial membranes, causing structural damage and increased permeability .
  • Biofilm Inhibition : TEAPAC has been shown to inhibit biofilm formation in various bacterial strains, making it effective against persistent infections that are difficult to eradicate .

Research Findings

Several studies have investigated the biological activity of TEAPAC and related compounds. Key findings include:

  • Antibacterial Efficacy : TEAPAC demonstrated significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. In vitro tests revealed minimum inhibitory concentrations (MICs) that indicate its potential as an effective biocide .
  • Toxicity Assessments : Toxicity studies have shown that while TEAPAC is effective against bacteria, it exhibits low toxicity towards mammalian cells at appropriate concentrations. This safety profile is crucial for its application in consumer products and biomedical devices .
  • Environmental Stability : The stability of TEAPAC under various environmental conditions enhances its utility in long-lasting antimicrobial applications. Studies indicate that its antimicrobial activity remains effective over time when applied to surfaces .

Data Table: Antimicrobial Activity of TEAPAC

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Case Study 1: Antimicrobial Coatings

A study evaluated the application of TEAPAC in antimicrobial coatings for hospital surfaces. The results indicated a significant reduction in microbial load on treated surfaces compared to untreated controls, demonstrating the compound's effectiveness in real-world settings .

Case Study 2: Water Treatment Applications

TEAPAC was tested as an additive in water treatment systems. Its ability to inhibit bacterial growth in water samples suggests potential for use in water purification technologies, addressing concerns about microbial contamination .

Q & A

Q. What are the optimal synthetic routes for Triethyl(3-(triethoxysilyl)propyl)ammonium chloride, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis of quaternary ammonium silanes like this compound typically involves nucleophilic substitution or alkylation reactions. A validated approach includes reacting 3-chloropropyltriethoxysilane with triethylamine in a polar aprotic solvent (e.g., acetonitrile or DMF) under reflux (60–80°C) for 24–48 hours. Critical parameters include:

  • Molar ratio : Excess triethylamine (1.5–2.0 equivalents) ensures complete conversion of the chloro intermediate.
  • Purification : Post-reaction, the product is isolated via solvent evaporation, followed by recrystallization from ethanol or diethyl ether to remove unreacted triethylamine and salts .
  • Yield optimization : Monitoring reaction progress via thin-layer chromatography (TLC) or NMR can identify incomplete reactions, prompting adjustments in reaction time or stoichiometry .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer: A multi-technique approach ensures accurate characterization:

Technique Purpose Key Observations
¹H/¹³C NMR Confirm molecular structurePeaks for triethylammonium protons (δ 1.2–1.4 ppm, triplet) and triethoxysilyl groups (δ 3.7–3.9 ppm, quartet) .
FT-IR Verify functional groupsSi-O-C stretches (1050–1100 cm⁻¹) and quaternary ammonium N⁺ (1480–1550 cm⁻¹) .
Elemental Analysis Assess purityDeviations >0.3% from theoretical C/H/N/Si values indicate impurities .
HPLC-MS Detect by-productsIdentifies residual silane precursors or hydrolysis products .

Advanced Research Questions

Q. How does this compound function as a surface modifier in nanoparticle synthesis, and what methodological considerations ensure effective coupling?

Methodological Answer: This compound acts as a cationic silane coupling agent, enabling covalent attachment to oxide surfaces (e.g., SiO₂, Fe₃O₄) via hydrolysis of triethoxysilyl groups. Key steps include:

  • Surface activation : Hydroxylated nanoparticles are pre-treated with acidic/alkaline solutions to maximize -OH groups .
  • Grafting conditions : Use anhydrous solvents (e.g., toluene) to prevent premature hydrolysis. A 2:1 molar ratio of silane-to-nanoparticle ensures monolayer coverage. Reaction at 80°C for 12 hours under nitrogen minimizes oxidation .
  • Post-grafting validation : Zeta potential shifts (e.g., from -30 mV to +25 mV) confirm cationic surface charge. XPS detects Si-O-M (M = metal) bonds at ~102–104 eV .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound, and how can analytical techniques resolve structural inconsistencies?

Methodological Answer: Variability often stems from:

  • By-product formation : Competing reactions (e.g., dichloropropyl derivatives) may arise from excess chlorinated precursors. Purity can be improved via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
  • Moisture sensitivity : Hydrolysis of triethoxysilyl groups during storage reduces reactivity. Store under inert gas with molecular sieves .
  • Structural analysis : LC-MS/MS identifies trace impurities, while ²⁹Si NMR distinguishes hydrolyzed silanol (δ -50 to -60 ppm) from intact silane (δ -40 to -45 ppm) .

Q. How does the cationic nature of this compound influence its interaction with biological membranes, and what experimental models are suitable for studying this?

Methodological Answer: The quaternary ammonium group disrupts lipid bilayers via electrostatic interactions with anionic phospholipids. Methodologies include:

  • Membrane permeability assays : Use fluorescent probes (e.g., calcein leakage from liposomes) to quantify disruption .
  • Cell viability studies : Treat mammalian cells (e.g., HEK293) with 0.1–10 µM compound and measure ATP levels or LDH release .
  • Microbial models : Test antimicrobial activity against Gram-negative (E. coli) vs. Gram-positive (S. aureus) strains to assess membrane-targeting specificity .

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